1-chloro-2,4,5-trifluorobenzene

説明

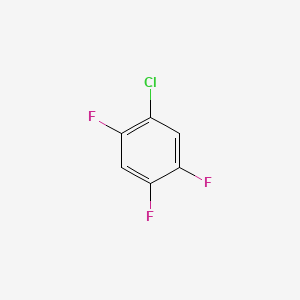

1-Chloro-2,4,5-trifluorobenzene (C₆H₂ClF₃) is a halogenated aromatic compound featuring a benzene ring substituted with one chlorine and three fluorine atoms at positions 1, 2, 4, and 5, respectively. These compounds are of interest in pharmaceuticals, materials science, and NMR spectroscopy due to their unique electronic and steric properties .

特性

IUPAC Name |

1-chloro-2,4,5-trifluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLLRVLANBOYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178338 | |

| Record name | Benzene, 1-chloro-2,4,5-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-78-4 | |

| Record name | Benzene, 1-chloro-2,4,5-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2,4,5-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,4,5-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

1-Chloro-2,4,5-trifluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex. The resulting diazonium salt is then thermally decomposed to yield this compound . Another method involves the bromination of 2,4-dichlorofluorobenzene followed by fluorination to produce 2,4,5-trifluorobromobenzene, which is then reacted with magnesium to form a Grignard reagent and subsequently hydrolyzed to obtain the desired product .

化学反応の分析

1-Chloro-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it can potentially undergo such reactions under appropriate conditions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

科学的研究の応用

1-Chloro-2,4,5-trifluorobenzene has several applications in scientific research:

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

作用機序

The mechanism of action of 1-chloro-2,4,5-trifluorobenzene largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which make the aromatic ring more susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. detailed studies on the exact molecular pathways are limited.

類似化合物との比較

Comparison with Structural Analogs

Structural and Physical Properties

Key Observations :

- The number and position of fluorine atoms significantly influence molecular weight, polarity, and spectroscopic behavior.

- Bromo analogs (e.g., 1-bromo-2,4,5-trifluorobenzene) exhibit higher molecular weights and distinct NMR splitting patterns compared to chloro derivatives .

- Trifluoromethyl substituents (e.g., 1-chloro-4-trifluoromethylbenzene) enhance lipophilicity, making them suitable for hydrophobic applications .

Spectroscopic Characteristics

¹⁹F NMR Analysis:

- 1-Bromo-2,4,5-trifluorobenzene: Three distinct ¹⁹F resonances due to non-equivalent fluorines at positions 2, 4, and 3. Coupling patterns arise from neighboring hydrogens and bromine .

- 5-Bromo-1,2,3-trifluorobenzene: Two ¹⁹F resonances (equivalent F at positions 2 and 3; non-equivalent F at position 1) .

- This compound (hypothetical) : Expected three ¹⁹F signals with coupling patterns influenced by chlorine’s electronegativity and substituent positions. Chemical shifts would differ from bromo analogs due to reduced spin-orbit coupling effects .

生物活性

1-Chloro-2,4,5-trifluorobenzene (CTFB) is an aromatic compound characterized by a benzene ring substituted with three fluorine atoms and one chlorine atom. Its molecular formula is , with a molecular weight of approximately 166.53 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its unique electronic properties and potential biological activities.

The presence of electron-withdrawing fluorine atoms significantly influences the reactivity of CTFB, making it a valuable precursor for synthesizing various fluorinated compounds. The chlorine atom enhances the compound's reactivity in nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups that can modify its biological activity.

Synthesis Methods:

- Nucleophilic Aromatic Substitution: CTFB can undergo reactions where the chlorine atom is replaced by other nucleophiles.

- Fluorination Reactions: The compound serves as a starting material for synthesizing trifluoromethyl-substituted heterocycles, which are important in drug discovery.

Biological Activity Overview

Research indicates that derivatives of CTFB exhibit a range of biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

CTFB and its derivatives have shown potential antimicrobial effects against various pathogens. Studies have reported that certain fluorinated compounds derived from CTFB possess activity comparable to established antibiotics against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. However, they tend to be less effective against gram-negative bacteria and fungi .

Table 1: Antimicrobial Activity of CTFB Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CTFB Derivative A | S. aureus | 32 µg/mL |

| CTFB Derivative B | E. faecalis | 16 µg/mL |

| CTFB Derivative C | MRSA | 64 µg/mL |

Anticancer Activity

CTFB derivatives have also been evaluated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential . The mechanism appears to involve interactions with cellular signaling pathways that regulate cell survival and death.

Table 2: Cytotoxicity of CTFB Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CTFB Derivative D | HeLa | 15 |

| CTFB Derivative E | MCF-7 | 20 |

| CTFB Derivative F | MDA-MB-231 | 25 |

Case Studies

- Case Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial effectiveness of several fluorinated derivatives derived from CTFB against clinical isolates of MRSA. Results indicated that specific modifications to the fluorine substituents significantly enhanced activity against resistant strains .

- Case Study on Anticancer Properties: Another investigation focused on the cytotoxic effects of CTFB derivatives on breast cancer cell lines. The study found that compounds with higher lipophilicity exhibited improved cell membrane penetration and increased cytotoxicity, suggesting a structure-activity relationship critical for drug design .

The biological effects of CTFB derivatives are largely attributed to their ability to interact with specific molecular targets within cells. The mechanisms may include:

- Nucleophilic Attack: The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the aromatic ring, facilitating nucleophilic attack by biological molecules.

- Reactivity with Enzymes: Some derivatives may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-chloro-2,4,5-trifluorobenzene, and how can selectivity be optimized in halogenation steps?

- Methodological Answer : Synthesis typically involves sequential halogenation steps. Fluorination is often prioritized due to fluorine's strong electron-withdrawing effects, which direct subsequent substitution reactions. For example, selective fluorination of the benzene ring can be achieved using agents like HF-pyridine under controlled temperatures (0–50°C). Chlorination is then performed via Friedel-Crafts or electrophilic substitution, with AlCl₃ as a catalyst. To minimize side products (e.g., over-chlorination), stoichiometric control and reaction monitoring (via TLC or GC-MS) are critical. Nitration, if required, should precede chlorination to avoid meta-directing effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use closed systems or fume hoods to prevent vapor inhalation. Install safety showers and eyewash stations nearby.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, use a vapor respirator.

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid long-term storage due to potential instability.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under federal/state regulations .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- GC-MS : Quantifies purity and identifies volatile impurities.

- ¹⁹F NMR Spectroscopy : Resolves fluorine environments and coupling patterns. For this compound, expect three distinct ¹⁹F signals due to inequivalent fluorine atoms (e.g., coupling constants JF-F ~8–12 Hz and JF-H ~5–7 Hz).

- Elemental Analysis (EA) : Validates C, H, Cl, and F content (±0.3% accuracy).

- HPLC : Detects non-volatile contaminants using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can ¹⁹F NMR spectroscopy differentiate positional isomers of trifluorobenzene derivatives?

- Methodological Answer : Positional isomers (e.g., 1-bromo-2,4,5-trifluorobenzene vs. 5-bromo-1,2,3-trifluorobenzene) exhibit distinct splitting patterns due to varying coupling networks. For example:

- 1-Bromo-2,4,5-trifluorobenzene : Three ¹⁹F signals arise from F2 (coupled to F4, H6), F4 (coupled to F2, F5), and F5 (coupled to F4, H3).

- 5-Bromo-1,2,3-trifluorobenzene : Symmetry reduces signals to two, with F1 and F2/F3 as equivalent pairs. Advanced techniques like COSY or NOESY can resolve overlapping peaks .

Q. What methodologies assess the biological interactions of this compound with cellular targets?

- Methodological Answer :

- In Chemico Assays : Direct Peptide Reactivity Assay (DPRA) measures covalent binding to cysteine/lysine residues, predicting sensitization potential.

- In Vitro Models : KeratinoSens™ evaluates NF-κB activation in keratinocytes.

- Molecular Dynamics Simulations : Study interactions with enzymes like DNA gyrase (a bacterial target). For example, docking scores (ΔG < -8 kcal/mol) suggest high affinity for the gyrase ATP-binding pocket .

Q. How can computational approaches inform bioactivity studies of halogenated benzene derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding modes. For this compound derivatives, prioritize ligands with LogP 2–4 and polar surface area <90 Ų for optimal membrane permeability.

- QSAR Models : Correlate substituent positions (e.g., Cl at C1 vs. C2) with antimicrobial activity. Fluorine's electronegativity enhances binding to electron-rich enzyme pockets.

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., CYP450 inhibition risks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。